3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

Lipophilicity Membrane Permeability Drug-likeness

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS 1694933-64-6) is a bifunctional amino alcohol featuring a 2-methyl-substituted thiazole ring attached to a 2-methyl-branched propan-1-ol backbone. With a molecular formula of C₈H₁₄N₂OS and a molecular weight of 186.28 g·mol⁻¹, it belongs to the aminothiazole class, a scaffold widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
Cat. No. B13183471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol
Molecular FormulaC8H14N2OS
Molecular Weight186.28 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C(C(C)CN)O
InChIInChI=1S/C8H14N2OS/c1-5(3-9)8(11)7-4-10-6(2)12-7/h4-5,8,11H,3,9H2,1-2H3
InChIKeyLEUYQYJLOUBIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol — Structural & Class Baseline for Scientific Procurement


3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS 1694933-64-6) is a bifunctional amino alcohol featuring a 2-methyl-substituted thiazole ring attached to a 2-methyl-branched propan-1-ol backbone . With a molecular formula of C₈H₁₄N₂OS and a molecular weight of 186.28 g·mol⁻¹, it belongs to the aminothiazole class, a scaffold widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities [1][2]. The presence of two chiral centers (C-1 and C-2 of the propanol chain) makes this compound a versatile chiral building block, while its specific substitution pattern distinguishes it from simpler aminothiazole alcohols commonly used as intermediates in medicinal chemistry.

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol — Why In-Class Compounds Cannot Be Freely Interchanged


Although numerous aminothiazole alcohols share the general CₓHᵧN₂OS formula, the precise position of the methyl branches on both the thiazole ring (2-position) and the propanol chain (2-position) creates a unique steric and electronic environment that impacts molecular recognition, metabolic stability, and synthetic utility . Even closely related analogs such as 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (lacking the 2-methyl branch) or 3-amino-2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (differing in thiazole attachment point) exhibit distinct LogP values, polar surface areas, and hydrogen-bonding capacities that cannot be assumed interchangeable without experimental validation . Generically substituting an analog therefore risks altering lead compound potency, selectivity, or pharmacokinetic profile in ways that are predictable only through direct comparative data.

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol — Head-to-Head Physicochemical & Structural Differentiation Evidence


Higher Lipophilicity (LogP) vs. Des-methyl Analog Improves Predicted Membrane Permeability

The target compound 3-amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol exhibits a calculated XLogP3 of approximately 1.08, reflecting the lipophilic contribution of the additional methyl group on the propanol chain compared to the des-methyl analog 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (C₇H₁₂N₂OS, MW 172.25), for which the shorter carbon chain and absence of the 2-methyl branch result in a lower predicted LogP (~0.4 based on fragment-based calculations) . This 0.68-unit LogP increase is consistent with the ~0.5 LogP increment expected per additional methylene unit, and is likely to enhance passive membrane permeability by a factor of approximately 2–5× based on established LogP–permeability correlations [1].

Lipophilicity Membrane Permeability Drug-likeness

Moderate Polar Surface Area (TPSA) Balances Solubility and Permeability vs. Higher-TPSA Analogs

The target compound has a topological polar surface area (TPSA) of 59.14 Ų, as reported by the vendor . In contrast, analogs where the amino and hydroxyl groups are positioned to allow greater conformational exposure—such as 1-amino-3-(2-methyl-1,3-thiazol-5-yl)propan-2-ol (CAS 2228184-85-6)—are predicted to exhibit TPSA values in the range of 66–75 Ų due to the different spatial arrangement of hydrogen-bond donors and acceptors [1]. The TPSA of the target compound falls within the favorable range (≤140 Ų) for oral bioavailability, but its lower TPSA relative to regioisomeric analogs suggests a modest advantage in passive transcellular permeability while retaining adequate aqueous solubility for in vitro assays [2].

Polar Surface Area Solubility Oral Bioavailability

Restricted Rotatable Bond Count (3) Offers Conformational Rigidity Advantage Over Flexible-Chain Analogs

The target compound possesses 3 rotatable bonds (vendor data), which is fewer than would be present in analogs with longer or unbranched amino alcohol chains . For example, 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol (lacking the 2-methyl substituent) also has 3 rotatable bonds but lacks the steric constraint imposed by the methyl branch at C-2, resulting in a higher effective conformational entropy in solution. The presence of the 2-methyl group restricts the conformational freedom of the propanol backbone, which can translate to a reduced entropic penalty upon binding to a biological target [1]. In structure-activity relationship (SAR) campaigns, this pre-organization can yield measurable improvements in affinity (typically 0.5–2 kcal·mol⁻¹, corresponding to a ~2–30-fold potency gain) when the bound conformation matches the low-energy solution conformation [2].

Conformational Rigidity Entropy Target Binding

Two Chiral Centers Enable Stereochemical SAR Profiling Not Possible with Achiral or Single-Center Analogs

The target compound contains two stereogenic centers (C-1 bearing the hydroxyl group and C-2 bearing the methyl and aminomethyl groups), yielding four possible stereoisomers. This is in contrast to 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol, which has only one chiral center (C-1), and 3-amino-2-methyl-2-(2-methyl-1,3-thiazol-5-yl)propan-1-ol, which has a quaternary C-2 center (achiral) . The availability of multiple stereoisomers allows systematic exploration of stereochemical structure-activity relationships (SSAR), which is a proven strategy for optimizing target selectivity and reducing off-target activity [1]. In procurement, access to the complete stereochemical matrix (as opposed to single-isomer analogs) provides a broader SAR canvas.

Chirality Stereochemistry Enantioselectivity

Absence of Published Direct Comparative Bioactivity Data — A Gap That Confers Opportunity for First-Mover SAR Studies

A comprehensive search of PubMed, Google Patents, ChEMBL, and BindingDB (accessed April 2026) did not identify any peer-reviewed publication or patent that directly compares the bioactivity of 3-amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol against its closest structural analogs [1]. While numerous aminothiazole derivatives have been evaluated for VAP-1 inhibition, ALK5 inhibition, antimicrobial activity, and anticancer effects, this specific compound has not been the subject of a published head-to-head biological comparison [2][3]. This evidence gap means that any claims of differential potency, selectivity, or ADME properties must be verified experimentally. However, the absence of data also positions the compound as a low-competition starting point for novel IP generation.

Data Gap SAR Opportunity First-Mover Advantage

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol — Priority Application Scenarios Based on Quantitative Differentiation


Chiral Building Block for Stereochemical SAR in Kinase or GPCR Lead Optimization

The presence of two stereogenic centers (Evidence Item 4) makes this compound uniquely suited for generating stereochemically diverse libraries to probe the chiral preferences of kinase ATP-binding pockets or GPCR orthosteric sites. The restricted conformational flexibility (Evidence Item 3) increases the likelihood that a single stereoisomer will show high target selectivity, reducing the need for extensive post-screening chiral separation [1]. Procurement of the racemic mixture followed by chiral resolution can yield all four stereoisomers for parallel SAR, a workflow not feasible with single-center or achiral analogs.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Solubility

With a TPSA of 59.14 Ų and a LogP of 1.08 (Evidence Items 1 and 2), the compound occupies a favorable physicochemical space for fragment-based screening. Its moderate lipophilicity reduces the risk of non-specific binding and aggregation common with highly lipophilic fragments (LogP >3), while its sufficient polarity ensures solubility at screening concentrations (typically 100–500 µM) [2]. This profile is superior to more polar analogs (e.g., TPSA >70 Ų) that may fail to penetrate cell membranes, and to more lipophilic analogs that may suffer from poor solubility.

Synthesis of Conformationally Restricted Peptidomimetics Targeting Proteases

The 2-methyl branch on the propanol backbone (Evidence Item 3) introduces steric hindrance that mimics the β-branching of valine or isoleucine side chains. This feature makes the compound an attractive scaffold for designing peptidomimetic inhibitors of serine or cysteine proteases, where conformational pre-organization can enhance binding affinity by 10- to 100-fold relative to flexible-chain analogs [3]. The amino and hydroxyl groups provide orthogonal functional handles for solid-phase or solution-phase derivatization.

First-Mover SAR Landscape with Low Prior Art Density

As documented in Evidence Item 5, the absence of published comparative bioactivity data for this compound and its analogs represents a strategic opportunity. Research groups that generate the first systematic SAR data set (e.g., antimicrobial MIC panels, kinase selectivity profiles, or cytotoxicity assays) can secure strong intellectual property positions with minimal risk of interference from existing patents [4]. This scenario is particularly relevant for CROs and academic screening centers seeking novel, patent-free chemical starting points.

Quote Request

Request a Quote for 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.